molecular formula C24H27N3O4S B11366225 5-(3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11366225
M. Wt: 453.6 g/mol
InChI Key: WERKMDPLWLRDNQ-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique structure combining various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the benzothiophene moiety, and the attachment of the dimethylphenyl group. Common synthetic routes may involve:

    Oxazole Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Benzothiophene Introduction: This step may involve palladium-catalyzed coupling reactions.

    Dimethylphenyl Attachment: This can be done using Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalyst Selection: Using efficient catalysts to speed up reactions and improve yields.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its complex structure and functional groups.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 5-(3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide exerts its effects will depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Receptor Interaction: Binding to receptors on cell surfaces to modulate signaling pathways.

    DNA Intercalation: Interacting with DNA to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **5-(3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide shares similarities with other benzothiophene and oxazole derivatives.
  • Other Compounds: Similar compounds may include those with variations in the substituents on the phenyl or oxazole rings.

Uniqueness

    Structural Complexity: The combination of benzothiophene, oxazole, and dimethylphenyl groups makes this compound unique.

    Functional Diversity:

Properties

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H27N3O4S/c1-14-8-9-16(12-15(14)2)19-13-18(27-31-19)22(28)26-24-21(23(29)25-10-11-30-3)17-6-4-5-7-20(17)32-24/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,25,29)(H,26,28)

InChI Key

WERKMDPLWLRDNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC)C

Origin of Product

United States

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